Tris(dimethylamino)phenylsilane
Overview
Description
Tris(dimethylamino)phenylsilane is an organosilicon compound with the molecular formula C12H23N3Si. It is characterized by the presence of three dimethylamino groups attached to a phenylsilane core. This compound is known for its high volatility and thermal stability, making it a valuable precursor in various chemical processes, particularly in the field of thin-film deposition for semiconductor applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(dimethylamino)phenylsilane can be synthesized through the reaction of phenyltrichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PhSiCl}_3 + 3 \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{PhSi(N(CH}_3\text{)}_2)_3 + 3 \text{HCl} ] This reaction is carried out under controlled temperature conditions to ensure complete conversion and to minimize the formation of by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tris(dimethylamino)phenylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide (SiO2) films, which are used in semiconductor devices.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or other nucleophiles can be used to replace the dimethylamino groups.
Major Products:
Oxidation: Silicon dioxide (SiO2) films.
Substitution: Various substituted phenylsilane derivatives depending on the reagents used.
Scientific Research Applications
Tris(dimethylamino)phenylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(dimethylamino)phenylsilane primarily involves its ability to act as a silicon source in various chemical reactions. The compound’s high volatility and thermal stability make it an ideal precursor for vapor deposition processes. During these processes, the compound decomposes to release silicon atoms, which then form thin films on the substrate .
Comparison with Similar Compounds
Tris(dimethylamino)silane: Similar in structure but lacks the phenyl group, making it less versatile in certain applications.
Phenylsilane: Contains a phenyl group but lacks the dimethylamino groups, resulting in different reactivity and applications.
Uniqueness: Tris(dimethylamino)phenylsilane’s unique combination of a phenyl group and three dimethylamino groups provides it with distinct reactivity and stability, making it particularly valuable in the deposition of high-quality silicon dioxide films and other advanced materials .
Properties
IUPAC Name |
N-[bis(dimethylamino)-phenylsilyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3Si/c1-13(2)16(14(3)4,15(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDVRUZAQRISHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063618 | |
Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-75-9 | |
Record name | N,N,N′,N′,N′′,N′′-Hexamethyl-1-phenylsilanetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4840-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N',N'',N''-hexamethyl-1-phenylsilanetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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